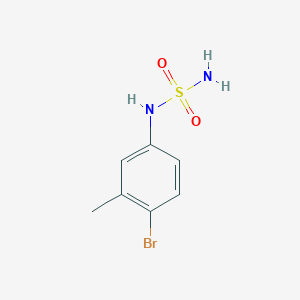
N-(4-溴-3-甲基苯基)氨基磺酰胺
描述
N-(4-Bromo-3-methylphenyl)aminosulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S . It has a molecular weight of 265.13 . This compound is used for scientific research and development .
Molecular Structure Analysis
The molecular structure of N-(4-Bromo-3-methylphenyl)aminosulfonamide consists of a bromine atom (Br) attached to a methylphenyl group, which is further connected to an aminosulfonamide group . The exact 3D structure would require more detailed analysis or computational modeling.Physical And Chemical Properties Analysis
N-(4-Bromo-3-methylphenyl)aminosulfonamide has a molecular weight of 265.13 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学研究应用
生化应用
- 药物代谢中的生物催化:利用密苏里放线菌进行生物催化,制备了双芳基双磺酰胺 AMPA 受体增强剂的哺乳动物代谢物,展示了微生物替代生物催化系统在药物代谢研究中的潜力 (Zmijewski 等,2006)。
化学合成和结构分析
- 磺酰胺衍生物的合成:已经对磺酰胺衍生的配体及其过渡金属配合物进行了合成和表征研究。这些化合物显示出显着的抗菌和抗真菌活性,说明了磺酰胺的化学多功能性 (Chohan & Shad,2011)。
- 酶抑制剂的合成:合成了含有苯并二氧杂和乙酰胺部分的磺酰胺,并将其作为酶抑制剂进行了测试。这些化合物对酵母 α-葡萄糖苷酶表现出显着的抑制活性,而对乙酰胆碱酯酶的抑制作用较弱,突出了它们在酶抑制研究中的潜力 (Abbasi 等,2019)。
催化和光动力学应用
- 催化与合成:探索了使用新型 N-溴磺酰胺试剂合成 4,4′-(芳甲亚基)-双(3-甲基-1-苯基-1H-吡唑-5-醇),展示了磺酰胺化合物的催化应用 (Khazaei 等,2014)。
- 光动力疗法:合成和表征了用磺酰胺衍生物基团取代的新型锌酞菁,表明其在癌症治疗中具有光动力疗法的巨大潜力 (Pişkin 等,2020)。
分析和生物学应用
- 开发用于抗生素的 ELISA:针对磺酰胺类抗生素同系物开发了抗体,用于高灵敏度的酶联免疫吸附测定 (ELISA),展示了磺酰胺在检测牛奶样品中的抗生素方面的分析应用 (Adrián 等,2009)。
- N-氨基磺酰胺的生成:已经对光诱导的二氧化硫固定到芳基/烷基卤化物中以生成 N-氨基磺酰胺进行了研究,强调了以新方式创建氨基磺酰胺的潜力 (Li 等,2016)。
安全和危害
作用机制
Target of Action
The primary target of N-(4-Bromo-3-methylphenyl)aminosulfonamide is currently unknown. This compound is a derivative of benzamide, which has been studied for its potential interactions with various biological targets . .
Mode of Action
It’s known that benzamide derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, affecting their function.
生化分析
Biochemical Properties
N-(4-Bromo-3-methylphenyl)aminosulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
N-(4-Bromo-3-methylphenyl)aminosulfonamide affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of N-(4-Bromo-3-methylphenyl)aminosulfonamide involves its interaction with biomolecules at the molecular level. It may bind to specific enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s effects are mediated through various molecular interactions, including enzyme inhibition, activation, and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Bromo-3-methylphenyl)aminosulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of N-(4-Bromo-3-methylphenyl)aminosulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
N-(4-Bromo-3-methylphenyl)aminosulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular processes. These interactions can result in changes in metabolic activity and overall cellular function .
Transport and Distribution
The transport and distribution of N-(4-Bromo-3-methylphenyl)aminosulfonamide within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and effectiveness in different cellular compartments and tissues .
Subcellular Localization
N-(4-Bromo-3-methylphenyl)aminosulfonamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall cellular effects .
属性
IUPAC Name |
1-bromo-2-methyl-4-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-5-4-6(2-3-7(5)8)10-13(9,11)12/h2-4,10H,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUYKBEPHUEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)


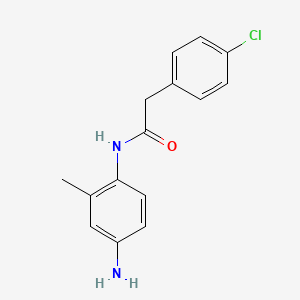
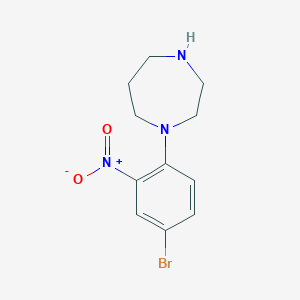
![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
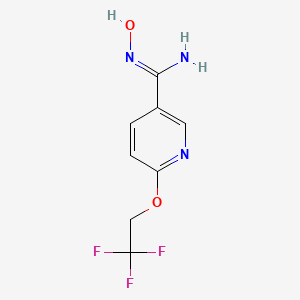
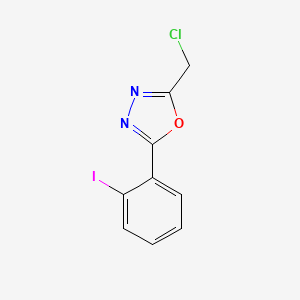
![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(ethyl)amine](/img/structure/B3072705.png)
